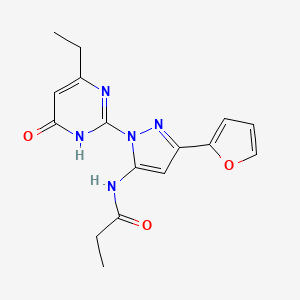

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)propionamide

Description

This compound features a pyrimidinone core (4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl) fused to a pyrazole ring substituted with a furan-2-yl group at position 3. A propionamide side chain is attached to the pyrazole nitrogen at position 1. The pyrimidinone moiety may contribute to hydrogen-bonding interactions, while the furan group introduces π-π stacking capabilities. The propionamide side chain could enhance solubility or serve as a metabolic handle.

Properties

IUPAC Name |

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-3-10-8-15(23)19-16(17-10)21-13(18-14(22)4-2)9-11(20-21)12-6-5-7-24-12/h5-9H,3-4H2,1-2H3,(H,18,22)(H,17,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUPBLMGNORTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)propionamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: Starting with an appropriate precursor, such as ethyl acetoacetate, the pyrimidine ring can be synthesized through a cyclization reaction involving urea or thiourea under acidic or basic conditions.

Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under reflux conditions.

Coupling of Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.

Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can occur at the pyrimidine or pyrazole rings using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the pyrimidine or pyrazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, HOBt, triethylamine.

Major Products

Oxidation Products: Oxidized derivatives of the furan ring.

Reduction Products: Reduced forms of the pyrimidine or pyrazole rings.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound exhibits a range of biological activities that make it a candidate for drug development. Its structural components suggest potential interactions with various biological targets.

Anticancer Properties

Research has indicated that compounds similar to N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)propionamide may inhibit cancer cell proliferation. The pyrazole and pyrimidine moieties are known for their ability to interfere with cancer cell signaling pathways, making this compound a subject of interest for anticancer drug design.

Antimicrobial Activity

The presence of the furan ring in the structure enhances the compound's potential as an antimicrobial agent. Studies have shown that furan derivatives can exhibit significant antibacterial and antifungal activities, which could be leveraged in developing new antibiotics.

Biological Research

This compound can serve as a valuable tool in biological research due to its ability to modulate specific biochemical pathways.

Enzyme Inhibition Studies

The compound's unique structure allows it to act as an inhibitor for various enzymes. For instance, studies on similar compounds have demonstrated their effectiveness in inhibiting enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity.

Signal Transduction Modulation

Research indicates that compounds with similar frameworks can influence signal transduction pathways. This property is crucial for understanding cellular responses to external stimuli and could lead to advancements in targeted therapies.

Agricultural Science

In agricultural applications, this compound could be explored as a pesticide or herbicide due to its biological activity against pests and pathogens.

Pesticidal Properties

The compound's potential to disrupt metabolic processes in pests suggests it could be developed into a novel pesticide. Research into similar compounds has shown promising results in controlling agricultural pests effectively while minimizing environmental impact.

Plant Growth Regulation

Additionally, the compound may possess plant growth-regulating properties, which can be beneficial in enhancing crop yields and resilience against environmental stressors.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)propionamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Interfering with DNA/RNA: Binding to nucleic acids, affecting transcription or translation processes.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between the target compound and analogs from the provided evidence:

Functional Implications

- Electronic Effects: The furan-2-yl group in the target compound may enhance electron-rich aromatic interactions compared to the methoxy group in compound 8b or the dimethylphenoxy groups in compounds.

- Bioactivity Considerations: While biological data for the target compound is absent in the evidence, structural analogs like compound 8b (with a methoxypyrimidine) may prioritize kinase inhibition, whereas ’s peptidomimetics (m, n, o) suggest protease or receptor-targeting applications. The pyrazole in the target compound might improve metabolic stability relative to the cyclohexylamino or peptide backbones in the compared compounds.

Research Findings and Limitations

- Key Observations: Substituents on heterocycles (e.g., furan vs. methoxy) significantly alter electronic profiles and interaction potentials. High-yield syntheses (e.g., 82% for compound 8b ) highlight the feasibility of coupling reactions for similar compounds.

- Knowledge Gaps: Direct comparative data on solubility, stability, or bioactivity between the target compound and analogs are unavailable in the provided sources. The stereochemical complexity of compounds contrasts with the target’s presumed planar heterocyclic system, warranting further study on conformation-activity relationships.

Biological Activity

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)propionamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H18N4O3, with a molecular weight of 342.36 g/mol. The compound features a complex structure that includes a pyrimidine ring, a pyrazole moiety, and a furan ring, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which have been shown to enhance the efficiency of producing biologically active molecules. For instance, the combination of different reactants under specific conditions can yield high-purity products with significant biological potential .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives containing the pyrazole and furan rings have shown effectiveness against various bacterial strains by inhibiting key enzymes involved in bacterial cell wall synthesis .

Antifungal Activity

Quantitative structure–activity relationship (QSAR) studies have suggested that structural modifications can significantly affect antifungal activity. The presence of specific functional groups within the compound can enhance its ability to inhibit fungal growth . The incorporation of the furan moiety has been linked with improved antifungal efficacy.

Anti-Tuberculosis Potential

Recent studies have explored the potential of similar compounds as inhibitors of Mur enzymes in Mycobacterium tuberculosis. Docking simulations have shown that strong hydrogen bonding interactions between the pyrazole ring and the active site residues are crucial for inhibitory activity against MurB enzymes . This suggests that this compound may also possess anti-tuberculosis properties.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the pyrazole and furan rings can lead to enhanced biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Carbonyl group at C4 of pyrazole | Increases MurB inhibition |

| Electron-withdrawing groups (e.g., NO2) | Enhances overall bioactivity |

| Alkyl substitutions on furan | Can improve solubility and activity |

These findings emphasize the importance of molecular design in developing potent bioactive compounds.

Case Studies

Several studies have documented the biological activities of related compounds:

- MurB Inhibition : A study demonstrated that derivatives with specific substitutions on the pyrazole ring exhibited IC50 values in the low micromolar range against MurB enzymes, indicating strong inhibitory effects .

- Antifungal Efficacy : Another investigation into 1,6-dihydropyrimidine derivatives showed promising antifungal activity against Candida species, with certain compounds achieving minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

- Antimicrobial Screening : A screening of various pyrazole derivatives identified several candidates with significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrimidine-pyrazole-furan scaffold in this compound?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of pyrimidine and pyrazole intermediates. Key steps include:

- Cyclocondensation of ethyl acetoacetate with urea derivatives to form the dihydropyrimidinone core .

- Coupling of the pyrimidine intermediate with furan-substituted pyrazole via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Final propionamide formation through acylation with propionyl chloride under basic conditions (e.g., triethylamine in anhydrous THF) .

Q. How can researchers validate the compound’s purity and structural integrity post-synthesis?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95% target peak area) .

- NMR : ¹H and ¹³C NMR for functional group verification (e.g., pyrimidinone carbonyl at ~165 ppm, furan protons at 6.3–7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~388.14 g/mol) .

Q. What preliminary assays are recommended to screen for biological activity?

- Methodological Answer : Prioritize:

- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ for ATPase activity) due to structural similarity to pyrimidine-based inhibitors .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

- Docking Studies : Molecular modeling against targets like COX-2 or EGFR, leveraging the furan-pyrazole motif’s π-π stacking potential .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping pyrazole and pyrimidine signals .

- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria in the pyrimidinone ring) .

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels in key positions (e.g., pyrimidine N1) to track electronic environments .

Q. What strategies enhance metabolic stability of the compound for in vivo studies?

- Methodological Answer :

- Structural Modifications :

- Replace the furan oxygen with a bioisostere (e.g., thiophene) to reduce oxidative metabolism .

- Methylate the pyrazole N-H to block CYP450-mediated degradation .

- Prodrug Design : Convert the propionamide to a tert-butyl carbamate for improved plasma stability .

- In Silico ADMET Prediction : Use tools like SwissADME to identify metabolic hotspots (e.g., furan ring as a liability) .

Q. How can researchers address low yield in the final acylation step?

- Methodological Answer :

- Optimize Reaction Conditions :

- Use propionic anhydride instead of propionyl chloride to minimize HCl byproduct interference .

- Employ microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics .

- Purification : Gradient silica gel chromatography (hexane:EtOAc 3:1 to 1:2) to isolate the product from unreacted starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.